2-Chloro-6-(cyclopropylmethyl)phenol

Description

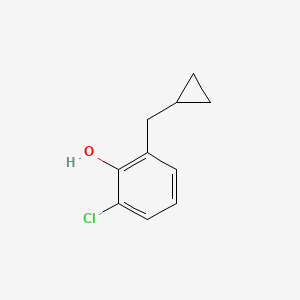

2-Chloro-6-(cyclopropylmethyl)phenol is a halogenated phenolic compound characterized by a benzene ring substituted with a chlorine atom at position 2, a hydroxyl group (phenol) at position 1, and a cyclopropylmethyl group at position 6. The cyclopropylmethyl group introduces steric bulk and unique electronic effects compared to simpler alkyl or aryl substituents, which may influence solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-chloro-6-(cyclopropylmethyl)phenol |

InChI |

InChI=1S/C10H11ClO/c11-9-3-1-2-8(10(9)12)6-7-4-5-7/h1-3,7,12H,4-6H2 |

InChI Key |

LVPKLXVXERIVDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=C(C(=CC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cyclopropylmethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding cyclopropylmethylphenol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Cyclopropylmethylphenol derivatives.

Substitution: Amino or thiol-substituted phenol derivatives.

Scientific Research Applications

2-Chloro-6-(cyclopropylmethyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group may enhance its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Chlorophenols

2-Chloro-6-methylphenol (CAS 576-76-1, C₇H₇ClO, MW 142.58) serves as a key analog with a methyl group instead of cyclopropylmethyl.

- Physicochemical Properties :

The increased lipophilicity of the cyclopropylmethyl derivative may enhance membrane permeability but reduce aqueous solubility compared to its methyl analog.

Comparison with Cycloalkyl-Substituted Chlorophenols

2-Chloro-6-cyclohexylphenol (CAS 57883-04-2, C₁₂H₁₅ClO, MW 210.7) features a cyclohexyl group, offering insights into larger substituents.

- Steric and Electronic Effects :

- Cyclohexyl (C₆H₁₁) is significantly bulkier than cyclopropylmethyl (C₃H₅), leading to greater steric hindrance and lower reactivity in nucleophilic substitutions .

- The cyclohexyl group’s higher lipophilicity (LogP ~4.0) contrasts with the moderately lipophilic cyclopropylmethyl group, affecting partitioning behavior .

Comparison with Heterocyclic-Substituted Chlorophenols

2-Chloro-6-(morpholin-4-ylmethyl)phenol (CAS 87059-84-5, C₁₁H₁₄ClNO₂, MW 227.69) incorporates a morpholine group, introducing hydrogen-bonding capacity and basicity.

- Functional Group Impact: The morpholinylmethyl group enhances solubility in polar solvents (e.g., TPSA = 32.7 Ų) compared to the nonpolar cyclopropylmethyl group (TPSA ~20.3 Ų) .

2-Chloro-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol (CAS 92400-99-2, C₉H₇ClN₄O, MW 222.63) highlights heterocyclic substitution. The triazole group may confer metal-binding properties or antimicrobial activity absent in cyclopropylmethyl analogs .

Comparison with Halogenated and Aminated Derivatives

2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7, C₇H₆ClFO, MW 160.57) demonstrates the effect of additional halogens.

4-Chloro-2-(((cyclopropylmethyl)amino)methyl)phenol (CAS 1225964-83-9) shares the cyclopropylmethyl group but includes an amino linker. The amino group introduces basicity (pKa ~9–10) and reactivity in Schiff base formation, contrasting with the inert cyclopropylmethyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.